molecular formula C28H54O2 B14615785 Octacos-2-enoic acid CAS No. 59801-91-1

Octacos-2-enoic acid

Cat. No.: B14615785
CAS No.: 59801-91-1
M. Wt: 422.7 g/mol
InChI Key: UISKOSOSWPDCPD-UHFFFAOYSA-N
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Description

Octacos-2-enoic acid (theoretical IUPAC name: (2Z)-octacos-2-enoic acid) is a hypothetical very-long-chain monounsaturated fatty acid with a 28-carbon backbone and a double bond at the second position (C28:1(2)). Long-chain fatty acids like octacosanoic acid are typically hydrophobic and exhibit high melting points, while the position of the double bond (e.g., α,β-unsaturated vs. internal) influences reactivity and biological activity.

Properties

CAS No.

59801-91-1

Molecular Formula

C28H54O2

Molecular Weight

422.7 g/mol

IUPAC Name

octacos-2-enoic acid

InChI

InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h26-27H,2-25H2,1H3,(H,29,30)

InChI Key

UISKOSOSWPDCPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Octacos-2-enoic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of alkenes or the hydrolysis of esters. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated fatty acids.

    Substitution Products: Halogenated fatty acids.

Scientific Research Applications

Octacos-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.

    Biology: The compound is studied for its role in cell membrane structure and function.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of lubricants, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of octacos-2-enoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound also targets specific enzymes involved in fatty acid metabolism, influencing pathways such as β-oxidation and lipid synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Analysis

Chain Length and Physical Properties Octacosanoic Acid (C28:0): As a saturated very-long-chain fatty acid, it is solid at room temperature and highly hydrophobic. (Z)-Octadec-6-enoic Acid (C18:1(6)): An 18-carbon monounsaturated fatty acid with an internal double bond. Safety protocols emphasize respiratory caution. 2-Octenoic Acid (C8:1(2)): A shorter α,β-unsaturated fatty acid. Its production via hepatic microsomal oxidation implies metabolic relevance, but safety data are absent in the evidence.

Double Bond Position and Reactivity The α,β-unsaturated structure of 2-octenoic acid (C8:1(2)) likely enhances its reactivity in Michael addition or oxidation reactions compared to internal double bonds in octadec-6-enoic acid.

Incompatible with strong oxidizers (e.g., peroxides). (Z)-Octadec-6-enoic Acid: Requires first aid measures for inhalation exposure, suggesting moderate volatility or aerosolization risks.

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